1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

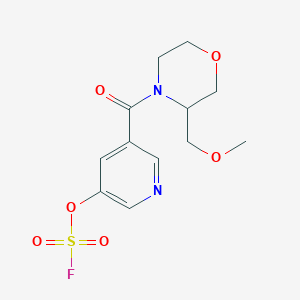

1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is a chemical compound with the molecular formula C6H3Cl3OS . It is a solid substance that is used for research purposes .

Synthesis Analysis

The synthesis of compounds similar to 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone, such as 2-chloro-1-(2,5-dichlorothien-3-yl)ethanone, involves various chemical reactions . For instance, Friedel–Crafts acylation of thiophenes with a dicarboxylic dichloride is a direct route to the di(thien-3-yl) diketones .Molecular Structure Analysis

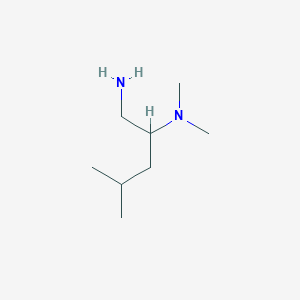

The molecular structure of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is characterized by a thiophene ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Chemical Reactions Analysis

Thiophene, a key component of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone, undergoes various types of reactions. These include electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring .Physical And Chemical Properties Analysis

1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.Wirkmechanismus

Target of Action

The primary target of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone is GSK-3β , a protein kinase involved in numerous cellular processes such as glycogen metabolism, cell signaling, and cell cycle regulation . The compound has been shown to inhibit GSK-3β with an IC50 value of 5 µM .

Mode of Action

1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone interacts with its target, GSK-3β, by binding to the active site of the enzyme, thereby inhibiting its activity . This inhibition disrupts the normal functioning of the enzyme, leading to changes in the cellular processes it regulates.

Biochemical Pathways

The inhibition of GSK-3β affects several biochemical pathways. GSK-3β is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation. By inhibiting GSK-3β, 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone can potentially influence these cellular processes .

Pharmacokinetics

Its solid physical state and room temperature storage suggest it may have good stability

Result of Action

The molecular and cellular effects of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone’s action are largely dependent on the specific cellular context. Given its inhibition of GSK-3β, it could potentially influence cell proliferation and differentiation, among other processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target

Eigenschaften

IUPAC Name |

1-(2,5-dichlorothiophen-3-yl)-2-hydroxyethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O2S/c7-5-1-3(4(10)2-9)6(8)11-5/h1,9H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKWAUNIKFDBTAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1C(=O)CO)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dichlorothien-3-yl)-2-hydroxyethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-chloro-2-pyridinyl)-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2853546.png)

![(2Z)-2-(3,4,5-Trimethoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B2853547.png)

![3-[4-(3,4-Dimethylbenzoyl)piperazin-1-yl]-6-(2-thienyl)pyridazine](/img/structure/B2853549.png)

![4-[(6-chloro-3-pyridinyl)carbonyl]-3-ethyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2853552.png)

![N-(3-isopropylphenyl)-2-[4-(4-methylpiperidin-1-yl)-1-oxophthalazin-2(1H)-yl]acetamide](/img/no-structure.png)

![1-(2-Fluorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2853558.png)

![N-(2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2853561.png)

![2,6-dichloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]pyridine-3-sulfonamide](/img/structure/B2853563.png)